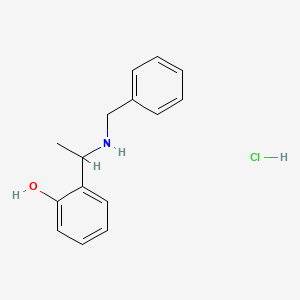

2-(1-(Benzylamino)ethyl)phenol hcl

Description

Conceptual Framework of Amino-Phenol Derivatives in Synthetic and Mechanistic Chemistry

Amino-phenol derivatives are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenol (B47542) ring. This bifunctional nature makes them versatile building blocks in organic synthesis and key subjects in mechanistic studies. researchgate.net The relative positions of the amino and hydroxyl groups (ortho, meta, or para) significantly influence their chemical reactivity and physical properties. researchgate.net

In synthetic chemistry, amino-phenols are utilized as precursors for a wide array of more complex molecules, including pharmaceuticals, dyes, and photographic developers. researchgate.netwikipedia.org For instance, 4-aminophenol (B1666318) is a crucial intermediate in the industrial production of paracetamol. wikipedia.org The reactivity of both the amino and hydroxyl groups allows for a variety of chemical transformations, such as acylation, alkylation, and diazotization. researchgate.net

From a mechanistic standpoint, amino-phenol derivatives are intriguing due to the electronic interplay between the electron-donating amino and hydroxyl groups and the aromatic ring. This interaction affects the reactivity of the ring towards electrophilic substitution and influences the acidity of the phenolic proton and the basicity of the amino group. researchgate.net The study of these compounds provides insights into reaction mechanisms, such as transamination and racemization in biological systems, where similar structures are involved. mdpi.comnih.gov

Overview of Research Directions for Benzylamino-Substituted Phenols

Research into benzylamino-substituted phenols, a specific subclass of amino-phenol derivatives that includes 2-(1-(Benzylamino)ethyl)phenol hydrochloride, spans several areas of chemical science. A primary focus is their application in catalysis. The presence of both a nitrogen and an oxygen atom allows these molecules to act as bidentate ligands, forming stable complexes with various metal ions. These metal complexes are then investigated for their catalytic activity in a range of organic reactions.

Another significant research avenue is the synthesis of novel heterocyclic compounds. Benzylamino-substituted phenols can serve as starting materials for creating more complex molecular architectures, which may possess interesting chemical or physical properties. For example, studies have reported the synthesis of flavone (B191248) derivatives with substituted benzylamino groups, which were subsequently tested for their biological activities. researchgate.net

Significance of Hydrochloride Salts in Chemical Stability and Reactivity Studies

The conversion of a basic organic compound, such as an amine, into its hydrochloride salt is a common and important practice in chemical research for several reasons. The primary benefits are enhanced stability and improved solubility in aqueous media. sciencemadness.orgnih.gov

Stability: Many free amines, particularly aromatic amines, are susceptible to oxidation when exposed to air and light, often resulting in discoloration and degradation. researchgate.netsciencemadness.org By forming a salt with hydrochloric acid, the lone pair of electrons on the nitrogen atom is protonated, which significantly reduces its susceptibility to oxidation. This leads to a much-improved shelf life and ensures the purity of the compound during storage and handling. sciencemadness.org Some salts are noted to be "wet" due to their tendency to attract water. researchgate.net

Solubility and Handling: Hydrochloride salts are typically crystalline solids with higher melting points compared to their free base counterparts. sciencemadness.orgresearchgate.net This solid nature makes them easier to handle, weigh, and purify. Furthermore, the ionic character of the salt often imparts greater solubility in water and other polar solvents, which can be advantageous for certain reaction conditions or for preparing aqueous solutions for analysis. nih.govacs.org

Reactivity Studies: In the context of reactivity studies, using the hydrochloride salt allows for precise control over the reaction conditions. The free base can be readily generated in situ by the addition of a non-nucleophilic base if the reaction requires the neutral amine. This strategy prevents uncontrolled reactions that might occur with the more reactive free base and allows for a cleaner reaction profile. The choice of salt can influence the absorption and pharmacokinetics of a substance, though the effects vary on a case-by-case basis. sciencemadness.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-(benzylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQORMGVVUIWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1 Benzylamino Ethyl Phenol Hydrochloride

General Synthetic Strategies for Substituted 2-Aminophenols

The formation of substituted 2-aminophenols is a key step in the synthesis of the target compound. Several classical and modern synthetic strategies can be employed for this purpose.

Reductive Amination Approaches for Amine Introduction

Reductive amination is a powerful and widely used method for the formation of C-N bonds. researchgate.net In the context of synthesizing the target compound, this strategy typically involves the reaction of a suitable ketone precursor, such as 2-hydroxyacetophenone (B1195853), with benzylamine (B48309) in the presence of a reducing agent.

The reaction proceeds through the initial formation of a Schiff base or imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. umich.eduresearchgate.net The choice of reducing agent can influence the reaction conditions and selectivity. For instance, NaBH(OAc)3 is known for its mildness and selectivity.

Recent advancements in this area have explored the use of heterogeneous catalysts, such as gold nanoparticles supported on metal oxides like TiO2, for reductive amination reactions. researchgate.net These catalysts can offer advantages in terms of reusability and simplified product purification. researchgate.net

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Readily available and cost-effective. |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetonitrile (B52724) | More selective than NaBH4, effective at acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, THF | Mild and selective, tolerates a wide range of functional groups. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Ethanol, Methanol | "Green" method, often provides high yields. thieme-connect.de |

Nucleophilic Substitution Reactions in Benzylamino-Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) provides another important route to substituted aminophenols. libretexts.org This approach involves the displacement of a suitable leaving group, typically a halide, from an aromatic ring by an amine nucleophile. chemistrysteps.com For the synthesis of 2-(benzylamino)phenols, this would entail the reaction of a 2-halophenol with benzylamine.

The success of SNAr reactions is highly dependent on the nature of the aromatic substrate. The presence of electron-withdrawing groups ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.org Without such activation, forcing conditions such as high temperatures and pressures may be required. libretexts.org The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In some cases, particularly with very strong bases like sodium amide, the reaction can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. masterorganicchemistry.com

Alkylation Reactions for Structural Elaboration

Alkylation reactions are fundamental to introducing the benzyl (B1604629) group onto the amino functionality of a pre-existing 2-aminophenol (B121084). researchgate.net This can be achieved by reacting 2-aminophenol with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. environmentclearance.nic.in

To achieve selective N-alkylation over O-alkylation of the phenolic hydroxyl group, the amino group can be protected first. umich.eduresearchgate.net A common strategy involves the formation of a Schiff base with an aldehyde, like benzaldehyde, to temporarily protect the amino group. umich.eduresearchgate.netgoogle.com The phenolic hydroxyl group can then be alkylated, followed by hydrolysis of the imine to regenerate the free amino group. umich.eduresearchgate.net Conversely, direct N-alkylation can be favored by careful choice of reaction conditions and reagents. umich.edu

Hydrolytic Ring-Opening Strategies for Benzoxazine (B1645224) Precursors

An innovative approach to synthesizing 2-(aminomethyl)phenolic derivatives involves the hydrolytic ring-opening of 1,3-benzoxazines. nih.govdntb.gov.uamdpi.com Benzoxazines are readily prepared from the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. researchgate.net

Treatment of a suitable benzoxazine precursor with an acid, such as hydrochloric acid (HCl), can lead to the cleavage of the oxazine (B8389632) ring to afford the corresponding 2-(aminomethyl)phenol (B125469) derivative. nih.govmdpi.com This method offers a versatile entry to these structures from readily available starting materials. nih.govmdpi.comresearchgate.net The resulting aminophenolic compounds can then be further functionalized. nih.govmdpi.com

Stereoselective Synthesis of 2-(1-(Benzylamino)ethyl)phenol and Chiral Analogues

The introduction of the chiral center at the ethyl group requires stereoselective synthetic methods to obtain enantiomerically enriched or pure products.

Diastereoselective and Enantioselective Pathways

The synthesis of chiral amines has seen significant progress, with asymmetric hydrogenation of imines being a prominent method. nih.gov For the synthesis of 2-(1-(benzylamino)ethyl)phenol, a key strategy involves the asymmetric reduction of a prochiral imine formed from 2-hydroxyacetophenone and benzylamine. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands.

Another powerful approach utilizes chiral auxiliaries. For instance, a chiral amine can be reacted with the ketone to form a diastereomeric mixture of imines, which can then be separated or subjected to a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine.

Furthermore, enantioselective allylation of imines derived from 2-aminophenols has been demonstrated as an effective method for creating chiral amine structures. capes.gov.br Additionally, the synthesis of chiral β-amino acids has been achieved through asymmetric counter-anion-directed aminomethylation, a strategy that could potentially be adapted for the synthesis of related chiral aminophenols. nih.gov

| Method | Key Features | Potential Application to Target Compound |

| Asymmetric Hydrogenation of Imines | Utilizes chiral transition metal catalysts to achieve high enantioselectivity. nih.gov | Direct asymmetric reduction of the imine from 2-hydroxyacetophenone and benzylamine. |

| Chiral Auxiliaries | Forms diastereomers that can be separated or undergo diastereoselective reactions. | Use of a chiral amine to form a separable diastereomeric imine intermediate. |

| Enantioselective Allylation | Catalytic asymmetric addition of an allyl group to an imine. capes.gov.br | Adaptation of this methodology to introduce the ethyl group stereoselectively. |

| Asymmetric Aminomethylation | Trapping of an enol intermediate with a methylene (B1212753) iminium ion enabled by a chiral counter-anion. nih.gov | Potential for developing a novel route to the chiral amino alcohol moiety. |

Chiral Auxiliary Applications in Asymmetric Synthesis

Due to the presence of a stereocenter, the synthesis of a single enantiomer of 2-(1-(benzylamino)ethyl)phenol hydrochloride requires asymmetric synthesis strategies. One powerful approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the absolute configuration of newly formed stereocenters. wikipedia.orgresearchgate.net After the desired stereoselective transformation, the auxiliary can typically be removed and recovered. wikipedia.org

Several classes of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including oxazolidinones, pseudoephedrine, and camphor-derived auxiliaries. wikipedia.orgresearchgate.netnih.govresearchgate.net For instance, Evans' oxazolidinone auxiliaries are well-known for their high efficiency in directing stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org

In the context of synthesizing a specific enantiomer of 2-(1-(benzylamino)ethyl)phenol, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective reduction of an imine or a related functional group. Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated superior performance in various asymmetric reactions, including aldol and Michael additions. scielo.org.mx For example, a chiral thiazolidinethione auxiliary can be used to control the stereochemistry of aldol reactions, which could be a potential step in a longer synthetic route to the target molecule. scielo.org.mx The selection of the appropriate chiral auxiliary is crucial and depends on the specific reaction, with the goal of achieving high diastereoselectivity. researchgate.net

Optimization of Reaction Conditions and Yield for Aminophenol Derivatives

The optimization of reaction conditions is a critical step in developing an efficient synthesis for aminophenol derivatives. Key parameters that are often screened include the choice of solvent, base, temperature, and catalyst. acs.org The presence of water can significantly reduce product yield in some coupling reactions, necessitating the use of dry solvents and molecular sieves. acs.org

In a study on the synthesis of a complex aminophenol derivative, various ligands, bases, and solvents were evaluated to enhance reaction efficiency. acs.org It was found that for a copper-catalyzed coupling reaction, dimethyl sulfoxide (B87167) (DMSO) was a suitable solvent, and the use of anhydrous potassium phosphate (B84403) as a base led to good yields. acs.org Temperature is another critical factor, with optimization often required to balance reaction rate and the formation of byproducts. acs.org

For reductive amination reactions, such as the one used to synthesize 2-(1-(benzylamino)ethyl)phenol, the choice of catalyst and support can significantly impact yield and selectivity. A study on the reductive amination of ketones with benzylamine investigated various gold catalysts on different oxide supports. d-nb.infocsic.es The results indicated that both the catalyst and the support's properties (like acidity) play a crucial role in the reaction outcome. d-nb.infocsic.es

Below is a table summarizing the optimization of various parameters for related reactions.

Table 1: Optimization of Reaction Conditions for Aminophenol Derivative Synthesis

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Solvent | Toluene, THF, ACN, DMAc | DMAc provided results consistent with the literature protocol. acs.org | acs.org |

| Base | K₂CO₃, DBU, DIPEA, TEA, NaHCO₃ | K₂CO₃ was found to be superior for the specific SNAr reaction. acs.org | acs.org |

| Catalyst Support | TiO₂, CeO₂, La₂O₃ | Au/CeO₂/TiO₂ gave a 79% yield in the reductive amination of cyclohexanone (B45756) with benzylamine. d-nb.infocsic.esresearchgate.net | d-nb.infocsic.esresearchgate.net |

| Temperature | Varied | Optimization of temperature led to better reaction outcomes compared to initial conditions. acs.org | acs.org |

Emerging Green Chemistry Approaches in Amino-Phenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aminophenols and other fine chemicals to create more sustainable and environmentally benign processes. frontiersin.org Key strategies include the use of renewable feedstocks, greener solvents like water and ionic liquids, biocatalysis, and energy-efficient methods such as microwave-assisted synthesis. frontiersin.org

The traditional synthesis of aminophenols often involves harsh conditions and produces significant waste. digitellinc.com For example, the nitration of benzene (B151609) to produce an intermediate for 4-aminophenol (B1666318) synthesis generates high acid and salt waste. digitellinc.com Greener alternatives are being explored, such as the amination of hydroquinone, which can be derived from renewable lignocellulosic biomass. digitellinc.com

Catalytic methods are at the forefront of green amine synthesis. "Hydrogen borrowing" or "catalytic amination of alcohols" is a highly atom-economical approach that avoids the use of alkyl halides and the stoichiometric waste they produce. rsc.org This method, often utilizing ruthenium or iridium catalysts, allows for the direct amination of alcohols with ammonia (B1221849) or amines, with water as the only byproduct. rsc.org

The development of solvent-free reactions or the use of water as a solvent is another key aspect of green chemistry. frontiersin.org For instance, a sustainable method for synthesizing substituted 2-aminothiazoles has been developed using water as the sole solvent at room temperature, resulting in excellent yields and minimal waste. frontiersin.org

Table 2: Compound Names

| Compound Name |

|---|

| 2-(1-(Benzylamino)ethyl)phenol hydrochloride |

| 4-Aminophenol |

| Benzylamine |

| Camphor |

| Dimethyl sulfoxide (DMSO) |

| Hydroquinone |

| N-acetyl-p-benzoquinoneimine |

| Paracetamol |

| Potassium phosphate |

| Pseudoephedrine |

| 2'-Hydroxyacetophenone |

Comprehensive Spectroscopic and Structural Characterization of 2 1 Benzylamino Ethyl Phenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of 2-(1-(Benzylamino)ethyl)phenol hydrochloride is achievable.

The ¹H NMR spectrum of 2-(1-(Benzylamino)ethyl)phenol hydrochloride provides critical information about the number and electronic environment of protons in the molecule.

Aromatic Protons: Protons attached to the benzene (B151609) rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm. pdx.edulibretexts.org The specific chemical shifts and splitting patterns of the protons on the phenolic ring and the benzyl (B1604629) group are influenced by their position relative to the substituents (-OH, -CH(CH₃)NHCH₂Ph, and the benzyl group itself). The protons on the phenolic ring are expected to show characteristic splitting patterns for a substituted benzene ring. docbrown.info Similarly, the five protons on the benzyl group's phenyl ring will exhibit signals in the aromatic region. researchgate.net

Aliphatic Protons: The aliphatic protons of the ethyl and benzyl methylene (B1212753) groups appear in the upfield region of the spectrum. The methyl protons (-CH₃) of the ethyl group are expected to be a doublet due to coupling with the adjacent methine proton. The methine proton (-CH) will likely appear as a quartet, coupled to the three methyl protons. The methylene protons (-CH₂-) of the benzyl group would typically present as a singlet if there is free rotation, or as two distinct signals if rotation is hindered. msu.edu

Exchangeable Protons: The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts can be broad and vary with concentration, temperature, and solvent. msu.edu The phenolic hydroxyl proton can appear in a wide range from 4-12 ppm. orgchemboulder.com The amine proton signal is also variable, typically found between 0.5 and 5.0 ppm. pdx.edu The presence of the hydrochloride salt will influence the chemical shift of the amine proton, likely shifting it further downfield.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-(1-(Benzylamino)ethyl)phenol Hydrochloride

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | 4.0 - 12.0 | Broad Singlet |

| Aromatic (Phenol Ring) | 6.5 - 8.0 | Multiplets |

| Aromatic (Benzyl Ring) | 6.5 - 8.0 | Multiplets |

| Benzyl -CH₂- | ~3.5 - 4.5 | Singlet or Doublets |

| Methine -CH- | ~3.0 - 4.0 | Quartet |

| Amine -NH- | Variable (downfield) | Broad Singlet |

| Methyl -CH₃ | ~1.0 - 1.5 | Doublet |

This table is based on general principles of NMR spectroscopy and data for similar structural motifs.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 2-(1-(Benzylamino)ethyl)phenol hydrochloride.

Aromatic Carbons: The carbon atoms of the two aromatic rings will have chemical shifts in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) on the phenol (B47542) ring is expected to be the most downfield-shifted among the phenolic carbons, typically around 155 ppm. libretexts.org The other substituted and unsubstituted carbons of both rings will have distinct signals based on their electronic environment. docbrown.info

Aliphatic Carbons: The aliphatic carbons, including the methyl (-CH₃), methine (-CH), and benzyl methylene (-CH₂-) carbons, will resonate in the upfield region of the spectrum. The methyl carbon will be the most upfield signal, followed by the methine and methylene carbons. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-(1-(Benzylamino)ethyl)phenol Hydrochloride

| Carbon Type | Predicted Chemical Shift (ppm) |

| Phenolic C-OH | 150 - 160 |

| Aromatic C (unsubstituted) | 115 - 130 |

| Aromatic C (substituted) | 125 - 145 |

| Benzyl -CH₂- | 45 - 55 |

| Methine -CH- | 50 - 60 |

| Methyl -CH₃ | 15 - 25 |

This table is based on general principles of NMR spectroscopy and data for similar structural motifs.

To resolve any ambiguities in the assignment of ¹H and ¹³C signals, advanced NMR techniques are employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to trace the connectivity of protons within the molecule. bas.bg HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, allowing for the definitive assignment of each carbon atom in the structure. bas.bgugm.ac.id These techniques are particularly useful in complex molecules where signal overlap is common in 1D spectra. unifi.it

Deuterium (B1214612) Labeling: In cases of complex splitting patterns or overlapping signals, deuterium labeling can be a powerful tool. nih.gov By selectively replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum will disappear, and the splitting patterns of adjacent protons will be simplified, aiding in spectral interpretation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

HRMS provides a very precise measurement of the molecular weight of 2-(1-(Benzylamino)ethyl)phenol hydrochloride. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₅H₁₈ClNO. cymitquimica.com This is a critical step in the identification and characterization of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, followed by its fragmentation and analysis of the resulting product ions. This technique provides detailed information about the connectivity of atoms within the molecule. The fragmentation of 2-(1-(Benzylamino)ethyl)phenol will likely involve characteristic cleavages, such as the loss of the benzyl group, cleavage of the ethyl side chain, and fragmentation of the phenolic ring. libretexts.org Analysis of these fragmentation pathways provides strong evidence for the proposed structure.

Isotopic Tracing using Deuterium Labeling in MS

No studies were identified that specifically employ deuterium labeling or other isotopic tracing methods to analyze the mass spectrometric behavior or metabolic pathways of 2-(1-(benzylamino)ethyl)phenol hydrochloride.

Mass spectrometry of related benzylamines and phenethylamines typically involves characteristic fragmentation patterns. For a molecule of this structure, key fragmentations would be expected to involve:

Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen is a dominant fragmentation pathway for amines. This would result in the formation of a stable benzyl or tropylium (B1234903) cation (m/z 91) or a fragment containing the substituted phenol.

Loss of Benzyl Group: Cleavage of the C-N bond could lead to the loss of a benzyl radical, leaving a protonated 2-(1-aminoethyl)phenol (B1267629) fragment.

However, without specific studies using deuterium labeling on this compound, it is impossible to detail the precise mechanisms, track hydrogen rearrangements, or differentiate between proposed fragmentation pathways, which is the primary purpose of such an experiment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

No published FTIR or Raman spectra for 2-(1-(benzylamino)ethyl)phenol hydrochloride were found. While a theoretical analysis is possible, no experimental data is available for comparison.

Based on the functional groups present in the molecule, the following vibrational modes would be expected. The table below is a generalization and not based on experimental data for the target compound.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Phenolic O-H | Stretching (broad, H-bonded) | 3200 - 3600 |

| Amine N-H (secondary, HCl salt) | Stretching (broad) | 2400 - 3200 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| N-H | Bending | 1500 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Phenolic) | Stretching | 1180 - 1260 |

Without experimental spectra, it is impossible to provide detailed research findings, assign specific peak values, or discuss the unique vibrational signature of the molecule as a hydrochloride salt. The NIST (National Institute of Standards and Technology) database contains spectra for related structures like o-ethylphenol and o-benzylphenol, but these lack the key benzylaminoethyl side chain and would differ significantly. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as CIF files or structure reports, were found for 2-(1-(benzylamino)ethyl)phenol hydrochloride or any of its close derivatives in the searched databases.

Without experimental X-ray diffraction data, a crystal structure analysis is not possible. This would require information such as the crystal system, space group, unit cell dimensions, atomic coordinates, and bond lengths/angles, none of which are publicly available.

A discussion of intermolecular interactions and crystal packing is entirely dependent on having a solved crystal structure. Key interactions expected in the solid state of this compound would include:

Hydrogen Bonding: The protonated secondary amine (N-H₂⁺) and the phenolic hydroxyl group (O-H) would act as strong hydrogen bond donors. The chloride anion (Cl⁻) and the oxygen atom would be primary hydrogen bond acceptors.

π-π Stacking: The two aromatic rings (the phenol and the benzyl group) could engage in π-π stacking interactions, influencing the packing arrangement.

However, the specific geometry, distances, and network of these interactions cannot be described without experimental crystallographic data.

Computational Chemistry and Theoretical Modeling of 2 1 Benzylamino Ethyl Phenol Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a leading quantum chemical method used to predict the electronic properties of molecules with high accuracy and reasonable computational cost. chemrxiv.org In DFT, the electron density is the central variable, which simplifies the many-electron problem and allows for the calculation of ground-state energy, molecular geometry, and various electronic properties. chemrxiv.org For a molecule like 2-(1-(benzylamino)ethyl)phenol hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a fundamental understanding of its structure and chemical behavior. researchgate.netekb.eg

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability. researchgate.net A large gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. growingscience.com Conversely, a small gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

In 2-(1-(benzylamino)ethyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the benzyl (B1604629) group. DFT calculations would precisely determine these energy levels. For illustrative purposes, the table below shows typical HOMO, LUMO, and energy gap values for related phenolic compounds, as would be calculated using DFT methods.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method (Illustrative) |

|---|---|---|---|---|

| Phenol | -6.05 | -0.85 | 5.20 | B3LYP/6-311++G(d,p) |

| 2-Ethylphenol | -5.98 | -0.79 | 5.19 | B3LYP/6-311++G(d,p) |

| Benzylamine (B48309) | -5.80 | -0.50 | 5.30 | B3LYP/6-311++G(d,p) |

| 2-(1-(Benzylamino)ethyl)phenol (Hypothetical) | -5.90 | -0.65 | 5.25 | B3LYP/6-311++G(d,p) |

Note: Values for phenol, 2-ethylphenol, and benzylamine are representative of typical DFT results. The values for the target compound are hypothetical, projected based on the structures of its constituent parts.

Prediction of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These DFT-based indices provide a powerful framework for predicting chemical behavior. nih.gov

Ionization Potential (I) and Electron Affinity (A) : Approximated by I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap. growingscience.com

Global Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. ekb.eg

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η. ekb.eg

Local reactivity is described by mapping reactive sites. The Molecular Electrostatic Potential (MEP) is a valuable tool for this, visualizing the charge distribution on the molecule's surface. nih.gov Red (negative) regions indicate electrophilic attack sites, while blue (positive) regions indicate nucleophilic attack sites. nih.gov For the protonated 2-(1-(benzylamino)ethyl)phenol cation, the most positive potential would be centered around the ammonium (B1175870) (-NH2+-) and hydroxyl (-OH) protons, identifying them as primary sites for nucleophilic interaction.

| Descriptor | Formula | Hypothetical Value for 2-(1-(Benzylamino)ethyl)phenol (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.90 |

| Electron Affinity (A) | -ELUMO | 0.65 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.275 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 |

| Global Softness (S) | 1 / η | 0.381 |

| Electrophilicity Index (ω) | μ² / 2η | 2.042 |

Note: These values are illustrative, derived from the hypothetical HOMO/LUMO energies in the previous table, following methodologies used for similar molecules. nih.gov

Conformational Analysis and Potential Energy Surfaces

Flexible molecules like 2-(1-(benzylamino)ethyl)phenol can adopt multiple conformations due to rotation around single bonds. Conformational analysis using DFT helps identify the most stable (lowest energy) structures. This is achieved by performing a relaxed Potential Energy Surface (PES) scan, where a specific dihedral angle is systematically varied, and at each step, the rest of the molecular geometry is optimized to find the minimum energy. uni-muenchen.deq-chem.com

For this molecule, key rotatable bonds include the C-C bond between the ethyl group and the phenol ring, the C-N bond, and the N-C bond of the benzyl group. A PES scan would reveal the energy barriers to rotation and identify the global minimum energy conformer, which is crucial for understanding its three-dimensional structure and how it interacts with its environment. rsc.orgacs.org

Solvation Effects and Environmental Perturbations on Electronic Properties

Chemical reactions and biological processes typically occur in solution. Therefore, understanding how a solvent affects a molecule's properties is critical. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used in conjunction with DFT to simulate these effects. chemrxiv.orgwikipedia.org In the PCM approach, the solvent is modeled as a continuous dielectric medium that becomes polarized by the solute molecule's electric field. nih.govacs.org

For 2-(1-(benzylamino)ethyl)phenol hydrochloride, which is an ionic salt, solvation in a polar solvent like water would be significant. A PCM calculation would likely predict:

Stabilization of the charged species.

A change in the HOMO-LUMO gap compared to the gas phase.

An increase in the molecule's dipole moment. These calculations are essential for obtaining realistic electronic properties that can be compared with experimental measurements in solution. q-chem.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational flexibility and intermolecular interactions. nih.gov

Simulation of Molecular Conformations and Flexibility

An MD simulation of the 2-(1-(benzylamino)ethyl)phenol cation in a box of explicit water molecules would provide a detailed view of its structural dynamics. The simulation would show how the molecule tumbles and rotates in solution and how its flexible side chain explores different conformations. youtube.comcapes.gov.br By analyzing the trajectory, one could determine the distribution of dihedral angles, the persistence of intramolecular hydrogen bonds, and the residence time of water molecules around key functional groups (the hydroxyl and ammonium groups). researchgate.net This provides a powerful, atomistically detailed picture of the molecule's behavior in a realistic environment.

Investigation of Adsorption Processes at Interfaces

The adsorption of phenolic compounds, a class to which 2-(1-(benzylamino)ethyl)phenol hydrochloride belongs, onto various surfaces is a complex process governed by a multitude of interactions. Studies on similar phenolic structures reveal that adsorption onto carbonaceous materials is influenced by hydrogen bonding, π-π interactions, and hydrophobic interactions between the molecule and the adsorbent surface. mdpi.com The efficiency of this adsorption is closely tied to the physicochemical properties of the compound, such as its molecular weight, cross-sectional area, hydrophobicity, solubility, and pKa value. researchgate.net

Research on phenol and its derivatives has shown that adsorption is often pH-dependent, with acidic environments generally being more favorable. mdpi.com The process frequently follows a pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption. mdpi.com Furthermore, isotherm models like the Langmuir and Freundlich equations are commonly used to describe the equilibrium of adsorption, with the Langmuir model often providing a better fit for phenolic compounds, suggesting monolayer adsorption onto a surface with a finite number of identical sites. mdpi.comresearchgate.net

Specifically for phenolic compounds, the magnitude of adsorption has been observed to correlate with the degree of substitution on the phenol ring. researchgate.net For instance, chlorophenols exhibit increased adsorption with a higher number of chlorine atoms. researchgate.net This suggests that the specific substituents on the 2-(1-(benzylamino)ethyl)phenol hydrochloride molecule would play a significant role in its adsorption characteristics. The interplay of the benzylaminoethyl group and the hydroxyl group on the phenol ring will dictate the nature and strength of its interactions at interfaces.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the biological activity of molecules based on their chemical structure.

Molecular Descriptors and Correlation with Theoretical Activities

In the realm of QSAR, molecular descriptors are numerical values that encode different aspects of a molecule's structure and are correlated with its biological activity. nih.gov These descriptors fall into several categories, including constitutional, topological, physicochemical, and electronic. nih.gov For phenolic compounds, descriptors such as electronegativity, heat of formation, ionization potential, and electron affinity, often calculated using Density Functional Theory (DFT), have been shown to be significant predictors of their activity. wisdomlib.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important quantum chemical parameters. wisdomlib.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov Studies on phenol derivatives have demonstrated strong correlations between these quantum chemical parameters and their inhibitory concentrations. wisdomlib.orgwisdomlib.org For instance, a predictive model combining total energy and LUMO energy achieved a high correlation coefficient in predicting the inhibitory concentration of phenol derivatives. wisdomlib.org

Extensive SAR studies on related N-benzyl phenethylamines have shown that substitutions on both the N-benzyl group and the phenethylamine (B48288) core can dramatically influence binding affinity and functional activity at various receptors. nih.gov For example, N-(2-hydroxybenzyl) substitution was found to significantly enhance potency and selectivity for the 5-HT2A receptor. nih.gov These findings underscore the importance of the specific arrangement of functional groups in 2-(1-(benzylamino)ethyl)phenol hydrochloride for its potential biological activities.

Below is a table of common molecular descriptors used in QSAR studies of phenolic compounds:

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular properties influencing size and bulk. |

| Topological | Connectivity Indices, Shape Indices | Describes the connectivity and branching of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Relates to the molecule's solubility, permeability, and transport properties. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electron Affinity | Governs the molecule's reactivity and interaction with biological targets. |

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in predicting how a molecule like 2-(1-(benzylamino)ethyl)phenol hydrochloride might interact with biological targets. nih.gov These computational techniques can model the binding of a ligand to a receptor, providing insights into the binding mode and affinity. mdpi.com Pharmacophore modeling, a key in silico approach, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com

For phenolic compounds, the hydroxyl group often acts as a crucial hydrogen bond donor or acceptor in interactions with proteins. nih.gov The benzyl group and the ethylamine (B1201723) side chain of 2-(1-(benzylamino)ethyl)phenol hydrochloride provide additional points for hydrophobic and electrostatic interactions. Molecular docking simulations can predict the preferred orientation of the molecule within a protein's binding site, highlighting key interactions with specific amino acid residues. semanticscholar.org

The development of in silico models, including machine learning algorithms, is increasingly used to predict various properties, from reactive metabolite formation to drug-induced liver injury. nih.gov These models leverage large datasets of chemical structures and their corresponding experimental data to make predictions for new compounds. nih.govupf.edu

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations provide a theoretical framework for understanding the thermodynamic and kinetic properties of molecules. researchgate.net These calculations, often employing methods like Density Functional Theory (DFT), can determine optimized molecular geometries, vibrational frequencies, and electronic structures. semanticscholar.orgresearchgate.net

For instance, calculations on related Schiff base compounds have been used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data. semanticscholar.org These geometric parameters are fundamental to understanding the molecule's conformation and steric properties.

Thermodynamic parameters such as the Gibbs free energy of formation can be calculated, offering insights into the stability of the molecule. nih.gov Kinetic parameters, which govern the rates of chemical reactions, can also be estimated. For example, the energy barrier for a particular reaction can be calculated, providing information on how quickly the reaction is likely to occur.

Quantum chemical calculations are also used to determine key electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. semanticscholar.org Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions. semanticscholar.org

The following table summarizes key parameters obtained from quantum chemical calculations and their significance:

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. scirp.org |

| HOMO/LUMO Energies | Indicates the molecule's electron-donating and accepting capabilities and its reactivity. scispace.com |

| Gibbs Free Energy | Determines the thermodynamic stability of the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites of interaction. semanticscholar.org |

Mechanistic Investigations of Chemical Transformations and Intermolecular Interactions

Reaction Mechanism Studies of 2-(1-(Benzylamino)ethyl)phenol Hydrochloride Formation

The formation of 2-(1-(Benzylamino)ethyl)phenol hydrochloride is a multi-step process that involves the reaction of a phenolic precursor with an amine, followed by protonation with hydrochloric acid. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the reaction pathway can be inferred from well-established organic chemistry principles.

The synthesis likely proceeds through a reductive amination pathway. This process would typically involve the reaction of 2-hydroxyacetophenone (B1195853) with benzylamine (B48309). The initial step is the formation of a hemiaminal intermediate, which then dehydrates to form an imine or a Schiff base. This imine is subsequently reduced to the secondary amine, 2-(1-(benzylamino)ethyl)phenol. The final step is the treatment with hydrochloric acid, which protonates the basic nitrogen atom of the amine group to form the hydrochloride salt.

The choice of reducing agent is critical in the reductive amination step. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reaction conditions, such as solvent, temperature, and pH, would be optimized to maximize the yield and purity of the final product.

Adsorption Mechanisms of Phenolic and Amine Moieties onto Surfaces

The presence of both a phenolic hydroxyl group and a protonated amino group in 2-(1-(Benzylamino)ethyl)phenol hydrochloride suggests a strong potential for adsorption onto various surfaces. The adsorption behavior is a complex interplay of the properties of the molecule, the adsorbent surface, and the surrounding medium.

Langmuir Adsorption Isotherm Models

The Langmuir adsorption isotherm is a fundamental model used to describe the uptake of adsorbates from a solution onto a solid surface. This model assumes that adsorption occurs at specific homogeneous sites on the surface and that once a site is occupied, no further adsorption can take place at that site, forming a monolayer.

The Langmuir equation is expressed as:

qe = (qm * KL * Ce) / (1 + KL * Ce)

Where:

qe is the amount of substance adsorbed per unit mass of adsorbent at equilibrium.

qm is the maximum adsorption capacity (monolayer capacity).

KL is the Langmuir constant related to the energy of adsorption.

Ce is the equilibrium concentration of the adsorbate in the solution.

Studies on the adsorption of phenolic and amine compounds onto various adsorbents, such as activated carbon or clays (B1170129), have often been successfully described by the Langmuir model, indicating the formation of a monolayer on the adsorbent surface.

Chemisorption versus Physisorption Processes

The interaction between 2-(1-(Benzylamino)ethyl)phenol hydrochloride and a surface can be categorized as either physisorption or chemisorption.

Physisorption is a process where the adsorbate is held to the surface by weak van der Waals forces. This type of adsorption is generally reversible, and the enthalpy of adsorption is low (typically in the range of 20–40 kJ/mol).

Chemisorption , on the other hand, involves the formation of a chemical bond between the adsorbate and the adsorbent surface. This process is often irreversible and is characterized by a much higher enthalpy of adsorption (typically > 80 kJ/mol).

For 2-(1-(Benzylamino)ethyl)phenol hydrochloride, both processes are plausible. The aromatic rings can interact with surfaces via π-π stacking, a form of physisorption. The hydroxyl and protonated amino groups can participate in stronger interactions, such as hydrogen bonding or even covalent bond formation with specific surface functional groups, which would be classified as chemisorption.

Role of Dipole Moment in Adsorption Efficacy

The dipole moment of a molecule plays a significant role in its adsorption behavior, particularly on polar surfaces. A larger dipole moment generally leads to stronger electrostatic interactions with polar adsorbent sites, enhancing adsorption efficacy.

2-(1-(Benzylamino)ethyl)phenol hydrochloride possesses a considerable dipole moment due to the presence of the polar O-H and N⁺-H bonds, as well as the electronegativity difference between the oxygen, nitrogen, and carbon atoms. This inherent polarity would facilitate its adsorption onto polar surfaces like silica (B1680970) gel, alumina, or clays through dipole-dipole interactions or ion-dipole interactions.

Intermolecular Proton Transfer Dynamics and Hydrogen Bonding Networks

The solid-state structure and solution behavior of 2-(1-(Benzylamino)ethyl)phenol hydrochloride are significantly influenced by intermolecular interactions, particularly proton transfer and hydrogen bonding.

The hydrochloride salt form indicates that a proton has been transferred from the hydrochloric acid to the more basic nitrogen atom of the benzylamino group. In the solid state, this protonated amine (N⁺-H) can act as a strong hydrogen bond donor. The phenolic hydroxyl group (O-H) can also act as a hydrogen bond donor. The chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

These interactions lead to the formation of an extensive three-dimensional hydrogen bonding network in the crystalline solid. This network is crucial in determining the crystal packing, melting point, and solubility of the compound. In solution, these hydrogen bonding interactions will be in dynamic equilibrium with the solvent molecules.

Kinetics of Chemical Reactions Involving 2-(1-(Benzylamino)ethyl)phenol Hydrochloride

The kinetics of chemical reactions involving 2-(1-(Benzylamino)ethyl)phenol hydrochloride would depend on the specific transformation being studied. For instance, reactions could involve the phenolic hydroxyl group (e.g., etherification, esterification) or the secondary amine (e.g., acylation, alkylation).

The rate of these reactions would be influenced by several factors:

Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Increasing the temperature typically increases the reaction rate by providing more kinetic energy to the reacting molecules.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Catalyst: The presence of a suitable catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

For example, the acylation of the secondary amine would likely follow second-order kinetics, with the rate being proportional to the concentrations of both the aminophenol and the acylating agent. The phenolic hydroxyl group is generally less nucleophilic than the amine, but its reactivity can be enhanced by deprotonation with a base.

Analytical Methodologies for the Detection and Quantification of 2 1 Benzylamino Ethyl Phenol Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography stands as a cornerstone for the quantitative analysis of 2-(1-(Benzylamino)ethyl)phenol hydrochloride due to its high resolution, sensitivity, and reproducibility. A validated HPLC method is crucial for quality control, enabling the determination of the compound's purity and the identification of any related substances.

Optimization of Chromatographic Conditions (Mobile Phase, Stationary Phase, Flow Rate)

The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve a symmetrical peak shape, adequate retention, and efficient separation from potential impurities. For a compound with the structural features of 2-(1-(Benzylamino)ethyl)phenol hydrochloride—containing both a phenolic hydroxyl group and a secondary amine—a reverse-phase chromatographic approach is typically most effective.

Stationary Phase: A C18 (octadecylsilyl) stationary phase is a common and effective choice for the separation of moderately polar compounds like 2-(1-(Benzylamino)ethyl)phenol hydrochloride. The nonpolar nature of the C18 chains provides sufficient retention for the aromatic rings and the benzyl (B1604629) group, while allowing for elution with a suitable mobile phase.

Mobile Phase: The mobile phase composition is a critical factor influencing retention and selectivity. A gradient elution is often preferred over isocratic elution to ensure good resolution of both early- and late-eluting impurities. A typical mobile phase would consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous phase is often acidified to suppress the ionization of the phenolic hydroxyl group and the basic amino group, which results in better peak shape and more reproducible retention times. Formic acid or phosphoric acid are common additives for this purpose.

Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable for analytical separations on a conventional 4.6 mm internal diameter HPLC column, providing a good balance between analysis time and separation efficiency.

A representative set of optimized HPLC conditions is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size, 250 mm x 4.6 mm i.d. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Detection Techniques (UV, PDA)

The presence of chromophoric groups in the 2-(1-(Benzylamino)ethyl)phenol hydrochloride molecule allows for its straightforward detection using Ultraviolet (UV) or Photodiode Array (PDA) detectors.

UV Detection: The molecule contains two key chromophores: the phenol (B47542) ring and the benzyl group. Phenols typically exhibit a primary absorption band around 220 nm and a secondary (benzenoid) band in the 270-280 nm region. The benzyl group also contributes to the UV absorbance. A UV detector set at a specific wavelength, for instance, 275 nm, can provide sensitive and linear detection for quantification.

Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a fixed-wavelength UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for:

Peak Purity Assessment: The spectra across a single chromatographic peak can be compared to assess its homogeneity. A consistent spectrum across the peak indicates purity, whereas spectral differences suggest the presence of a co-eluting impurity.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can be compared against a reference standard or a spectral library for tentative identification of the main compound and any impurities. The UV spectrum of 2-(1-(Benzylamino)ethyl)phenol hydrochloride is expected to show absorption maxima characteristic of its substituted phenolic and benzylic moieties.

Purity Profiling and Related Substance Analysis

HPLC is the definitive technique for determining the purity of 2-(1-(Benzylamino)ethyl)phenol hydrochloride and for identifying and quantifying any related substances, which may include starting materials, intermediates, by-products, or degradation products.

A purity profile is established by analyzing the sample under the optimized HPLC conditions and identifying all peaks present in the chromatogram. The area percentage of each peak relative to the total area of all peaks is calculated to determine the purity of the main component and the levels of impurities. For accurate quantification, the response factors of the impurities relative to the main compound should be determined if authentic standards of the impurities are available.

Potential related substances that could be monitored in the analysis of 2-(1-(Benzylamino)ethyl)phenol hydrochloride are listed in the table below, along with their hypothetical retention times relative to the main peak.

| Compound Name | Potential Origin | Hypothetical Relative Retention Time (RRT) |

| 2-Acetylphenol | Starting Material | 0.85 |

| Benzylamine (B48309) | Starting Material | 0.90 |

| 2-(1-Hydroxyethyl)phenol | Intermediate | 0.95 |

| 2-(1-(Benzylamino)ethyl)phenol | Main Compound | 1.00 |

| N-Benzyl-N-(1-(2-hydroxyphenyl)ethyl)benzylamine | Over-alkylation by-product | 1.15 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is a rapid, simple, and cost-effective technique that is exceptionally useful for the qualitative analysis of 2-(1-(Benzylamino)ethyl)phenol hydrochloride. thieme.de Its primary applications in this context are the real-time monitoring of chemical reactions and the rapid screening of multiple samples. researchgate.net

In the synthesis of 2-(1-(Benzylamino)ethyl)phenol hydrochloride, TLC can be used to track the consumption of starting materials and the formation of the product. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time points. The separation of the components on the plate provides a visual indication of the reaction's progress.

Stationary Phase: Silica (B1680970) gel 60 F254 plates are the most common stationary phase for the analysis of moderately polar organic compounds. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.

Mobile Phase: The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of solvents is typically used to obtain the desired polarity. For a compound like 2-(1-(Benzylamino)ethyl)phenol hydrochloride, a mobile phase consisting of a polar organic solvent, a less polar organic solvent, and a basic modifier to improve the spot shape of the amine is suitable.

A representative TLC system is described in the table below.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Methanol : Ammonia (B1221849) (8:2:0.1 v/v/v) |

| Visualization | UV light at 254 nm |

| Example Rf Value | ~0.45 |

The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. thieme.de

Integration of Analytical Techniques for Comprehensive Characterization

For a comprehensive characterization of 2-(1-(Benzylamino)ethyl)phenol hydrochloride, the integration of HPLC and TLC is highly advantageous. TLC can be employed for rapid screening and reaction monitoring, providing immediate qualitative feedback. Once the reaction is complete or for final product analysis, HPLC provides the high-resolution separation necessary for accurate quantification, purity determination, and the profiling of related substances. The use of a PDA detector in HPLC further enhances the analytical power by providing spectral information that aids in peak identification and purity assessment. This integrated approach ensures a thorough understanding of the chemical's identity, purity, and quality.

Specialized Research Applications of 2 1 Benzylamino Ethyl Phenol Hydrochloride and Analogues

Role in Proteomics Research as a Biochemical Tool

The direct application of 2-(1-(benzylamino)ethyl)phenol hydrochloride as a biochemical tool in proteomics research is not extensively documented in current scientific literature. However, compounds with similar functional groups are of interest in chemical biology. Phenolic compounds and amines can be involved in molecular recognition and binding events with proteins. In theory, such molecules could be developed into probes or affinity ligands to study specific protein classes, but specific examples involving this particular compound in proteomics are not presently available.

Conceptual Applications in Catalytic Systems (e.g., as Ligands for Metal Complexes)

The molecular structure of 2-(1-(benzylamino)ethyl)phenol, featuring both an oxygen-based (phenolic) and a nitrogen-based (amine) donor site, makes it a potential bidentate ligand for coordinating with metal centers. The formation of stable chelate rings with metal ions is a key feature of effective ligands used in catalysis.

Conceptually, this compound could serve as a ligand in various metal-catalyzed reactions. The specific nature of the benzyl (B1604629) group and the chiral center on the ethyl bridge could influence the steric and electronic environment of the metal catalyst, potentially enabling enantioselective transformations. The development of such catalytic systems would involve synthesizing metal complexes with this ligand and evaluating their performance in reactions like asymmetric hydrogenation, oxidation, or carbon-carbon bond formation.

Intermediate in the Synthesis of Complex Organic Molecules

Phenol-amine structures are valuable scaffolds in medicinal chemistry and materials science. While direct synthetic routes employing 2-(1-(benzylamino)ethyl)phenol hydrochloride are not widely published, its analogues serve as documented intermediates in the synthesis of pharmacologically active molecules.

For instance, a structurally related compound, 3-(1-(dimethylamino)ethyl)phenol hydrochloride, is a key intermediate in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. In this synthesis, the phenol-amine backbone is a crucial building block. This illustrates how compounds of this class, including 2-(1-(benzylamino)ethyl)phenol hydrochloride, can function as precursors for more complex molecular targets, where the initial scaffold is further elaborated to achieve the desired final structure and biological activity.

Theoretical Frameworks for Inhibitory Mechanisms (e.g., Corrosion Inhibition)

The most well-documented application space for compounds structurally similar to 2-(1-(benzylamino)ethyl)phenol is in the field of corrosion inhibition. Organic molecules containing heteroatoms like oxygen and nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. abechem.comresearchgate.net They function by adsorbing onto the metal surface and creating a protective barrier. abechem.comcorromat.com A closely related analogue, 2-(1-(benzylimino)ethyl)phenol (BEB), which features an imine (C=N) instead of an amine (C-N) group, has been specifically studied for its anti-corrosion properties on mild steel in hydrochloric acid. researchgate.net

The primary mechanism by which organic inhibitors protect metals is through adsorption onto the metal surface, which blocks the active sites for corrosion. nih.gov This adsorption can occur through two main types of interaction:

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, or van der Waals forces.

Chemisorption: This involves the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. nih.gov The presence of lone pair electrons on nitrogen and oxygen atoms, as well as the π-electrons in the aromatic rings of compounds like 2-(1-(benzylamino)ethyl)phenol, makes them excellent candidates for chemisorption. abechem.comresearchgate.net

Studies on the analogue 2-(1-(benzylimino)ethyl)phenol (BEB) showed that its inhibition efficiency increases with higher concentrations, indicating that a greater surface area of the metal is covered by the inhibitor molecules. researchgate.net The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

Research Findings for a Structural Analogue: 2-(1-(benzylimino)ethyl)phenol (BEB)

Data sourced from a study on the imine analogue in 1M HCl. researchgate.net

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a theoretical framework to understand and predict the effectiveness of corrosion inhibitors. nih.govresearchgate.net Several electronic properties of the inhibitor molecule are correlated with its inhibition efficiency. recercat.cate3s-conferences.org

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This energy is associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. e3s-conferences.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This energy relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of the molecule's reactivity. A smaller energy gap implies that the molecule is more polarizable and can be more easily adsorbed onto the metal surface, thus enhancing the inhibition efficiency. e3s-conferences.org

Theoretical calculations for the analogue 2-(1-(benzylimino)ethyl)phenol (BEB) were used to determine these parameters to explain its observed high inhibitory performance. researchgate.net

Theoretical Quantum Chemical Parameters for Analogue BEB

Parameters calculated using DFT at the B3LYP/6-31G level for the imine analogue. researchgate.net*

Conclusion and Future Research Perspectives on 2 1 Benzylamino Ethyl Phenol Hydrochloride

Current State of Knowledge and Research Gaps

A thorough review of the existing scientific literature reveals a significant research gap concerning 2-(1-(Benzylamino)ethyl)phenol hydrochloride. Currently, information is primarily confined to its basic chemical identity, as listed in chemical supplier databases. There is a notable absence of published studies detailing its synthesis, characterization, or evaluation of its chemical and biological properties. The compound possesses a chiral center at the ethylamine (B1201723) bridge, implying the existence of enantiomers, yet there is no readily available information on its stereospecific synthesis or the differential properties of its R and S forms. This lack of data presents a clear opportunity for foundational research to establish the fundamental chemical and physical characteristics of this molecule.

The primary research gaps can be summarized as follows:

Lack of established synthetic protocols: No detailed, peer-reviewed synthetic procedures are available.

Absence of comprehensive characterization: In-depth spectroscopic and crystallographic data have not been published.

Unexplored stereochemistry: The synthesis and characterization of its individual enantiomers are yet to be reported.

Unknown biological and chemical properties: Its potential applications in areas like catalysis, materials science, or pharmacology remain unexplored.

Directions for Advanced Synthetic Exploration

The structure of 2-(1-(Benzylamino)ethyl)phenol hydrochloride suggests that its synthesis could be readily achieved through reductive amination. scienceinfo.comorganic-chemistry.org This well-established method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. scienceinfo.comnih.gov

A plausible synthetic route would involve the reductive amination of 2-hydroxyacetophenone (B1195853) with benzylamine (B48309). This reaction would first form an imine, which is then reduced to the secondary amine. youtube.comjove.com Various reducing agents could be employed for this transformation, each with its own advantages.

| Synthetic Method | Starting Materials | Key Intermediates | Potential Reducing Agents | Key Advantages |

| Reductive Amination | 2-Hydroxyacetophenone, Benzylamine | Imine/Iminium ion | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/catalyst) | High efficiency, widely applicable, avoids over-alkylation. scienceinfo.comjove.com |

| Asymmetric Reductive Amination | 2-Hydroxyacetophenone, Benzylamine | Chiral imine or use of chiral catalyst | Chiral catalysts (e.g., transition metal complexes with chiral ligands) | Enantioselective synthesis of specific stereoisomers. nih.govacs.org |

| Catalytic Amination of Phenols | Phenol (B47542), an ethylating agent, benzylamine | Multi-step process likely involving ketone formation | Transition metal catalysts (e.g., Rhodium, Palladium) | More sustainable approach using readily available feedstocks. mdpi.com |

Future synthetic explorations should focus on the development of stereoselective methods to access the individual enantiomers of 2-(1-(Benzylamino)ethyl)phenol. Asymmetric hydrogenation of the intermediate imine using chiral transition metal catalysts is a promising strategy. nih.govacs.org Furthermore, the use of biocatalytic methods, such as engineered transaminases or imine reductases, could offer a highly selective and environmentally benign route to these chiral amines. researchgate.netnih.gov

Future Directions in Computational and Mechanistic Understanding

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of 2-(1-(Benzylamino)ethyl)phenol hydrochloride. Future research in this area could focus on several key aspects:

Mechanistic Studies of Synthesis: Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanism of its synthesis via reductive amination. rsc.org Such studies could help in optimizing reaction conditions by identifying the rate-determining step and the structures of transition states and intermediates. rsc.orgnih.gov

Conformational Analysis: The molecule has several rotatable bonds. A thorough conformational analysis would be crucial to understand its three-dimensional structure and how it might interact with biological targets.

Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as pKa, solubility, and lipophilicity, which are important for understanding its potential as a bioactive molecule. The ionization of similar phenolic amines has been a subject of study to understand their behavior in biological systems. nih.gov

Structure-Activity Relationship (SAR) Studies: Should the compound show any biological activity, computational modeling could be used to design derivatives with improved potency and selectivity. For instance, topological descriptors have been used to predict the anticonvulsant activity of other benzylamine derivatives, a strategy that could be applied here. nih.gov

Potential for Novel Academic Applications

The structural features of 2-(1-(Benzylamino)ethyl)phenol hydrochloride suggest several potential applications in an academic research setting. These are largely speculative but are based on the known activities of related compounds.

| Potential Application Area | Relevant Structural Feature | Rationale and Examples from Related Compounds |

| Bioactive Compound Scaffolding | Benzylamine and Phenolic Amine Core | Benzylamine derivatives have been investigated for a wide range of biological activities, including antifungal, antibacterial, and antituberculosis properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov |

| Asymmetric Catalysis | Chiral Amine Structure | Chiral amines are valuable as ligands for transition metal catalysts in asymmetric synthesis. nih.govresearchgate.net The individual enantiomers could be explored for this purpose. |

| Organic Synthesis Intermediate | Phenolic Hydroxyl and Secondary Amine Groups | Both the phenol and amine groups can be further functionalized, making the molecule a versatile building block for the synthesis of more complex molecules. sinocurechem.com |

| Corrosion Inhibition | Amine and Aromatic Rings | Similar Schiff bases and amines containing aromatic rings have been shown to act as corrosion inhibitors for mild steel. |

The benzylamine moiety is present in numerous pharmaceuticals, acting on a variety of biological targets. openmedicinalchemistryjournal.com The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems. Therefore, this compound could serve as a scaffold for the development of novel bioactive agents. Its potential as a chiral ligand in asymmetric catalysis also warrants investigation, contributing to the broader field of stereoselective synthesis.

Q & A

Q. What are the common synthetic routes for 2-(1-(Benzylamino)ethyl)phenol HCl, and what reaction conditions are critical for high yield?

The synthesis typically involves a multi-step process:

Amination : Reacting a phenolic precursor (e.g., 2-(1-bromoethyl)phenol) with benzylamine to form the benzylamino intermediate.

Salt Formation : Treating the free base with hydrochloric acid (HCl) to produce the hydrochloride salt, enhancing stability .

Critical Conditions :

- Temperature : Amination often requires reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Stoichiometry : Excess benzylamine (1.5–2 eq.) improves yield by reducing side reactions.

- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzylamino group (δ 3.8–4.2 ppm for CH₂NH) and phenol hydroxyl (δ 9.5–10.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; retention time ~8–10 min under isocratic conditions (60:40 acetonitrile/water) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 258.1 (free base) and [M-Cl]⁺ at m/z 294.6 (HCl salt) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Receptor Binding Assays : Radioligand displacement assays (e.g., μ-opioid receptors) to assess affinity (IC₅₀ values).

- Anti-inflammatory Activity : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (dose range: 1–100 μM) .

- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells to determine therapeutic index .

Advanced Research Questions